molecular formula C10H5Cl2N3O3 B2867756 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine CAS No. 76661-24-0

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Cat. No.: B2867756
CAS No.: 76661-24-0
M. Wt: 286.07
InChI Key: SEGZIOXGXFJLHD-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine, also known as DCNP, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. It is an important intermediate of small molecule anticancer drugs . The molecular formula of this compound is C10H5Cl2N3O3 .


Synthesis Analysis

The synthesis of this compound involves a rapid synthetic method. The target compound is synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by 1H NMR and MS spectrum . The molecular weight of this compound is 286.07 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, chlorination, and nucleophilic substitution .

Scientific Research Applications

Synthesis of Anticancer Intermediates

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Through a series of chemical reactions involving cyclization, chlorination, and nucleophilic substitution, this compound has been effectively utilized to develop potent anticancer agents. The optimization of synthesis methods has been a focus of research, aiming to increase the yield and purity of these intermediates, thereby enhancing the efficiency of anticancer drug production (Zhou et al., 2019); (Kou & Yang, 2022); (Zhang et al., 2019).

Development of Antiviral Agents

Research into 2,4-diamino-6-hydroxypyrimidines, substituted at the 5-position with various functional groups including this compound, has shown promise in the development of antiviral agents. These compounds have been tested for their inhibitory activity against a range of DNA viruses, such as herpes simplex virus, cytomegalovirus, and human immunodeficiency virus, with several derivatives demonstrating significant antiretroviral activity. This research highlights the potential of this compound derivatives in contributing to the treatment of viral infections (Hocková et al., 2003).

Antibacterial Applications

The synthesis of novel 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines, incorporating the this compound scaffold, has led to the identification of compounds with high antibacterial activity. These compounds have been tested against various pathogenic bacterial strains, showing particularly strong activity against gonococcal infections. The research suggests a promising avenue for the development of new antibacterial drugs, leveraging the chemical properties of this compound derivatives (Verbitskiy et al., 2021).

Enhancing Chemical Synthesis Methods

In addition to its applications in drug development, this compound has been instrumental in advancing synthetic chemistry techniques. Research efforts have focused on improving the synthetic routes to access this compound and its derivatives, aiming to increase efficiency, yield, and purity. These advancements not only contribute to the pharmaceutical industry but also broaden the scope of chemical synthesis methodologies available for producing complex organic compounds (Zhou et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Dichloropyrimidine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Future Directions

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine is an important intermediate of small molecule anticancer drugs . Given its potential applications in scientific research, it’s likely that future work will continue to explore its properties and applications.

Properties

IUPAC Name

2,5-dichloro-4-(3-nitrophenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3/c11-8-5-13-10(12)14-9(8)18-7-3-1-2-6(4-7)15(16)17/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGZIOXGXFJLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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